

Molecular structure of 3,5-Dibromobenzyl cyanide

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An In-depth Technical Guide to the Molecular Structure of **3,5-Dibromobenzyl Cyanide**

Authored by a Senior Application Scientist Introduction

3,5-Dibromobenzyl cyanide, also known as 2-(3,5-dibromophenyl)acetonitrile, is a halogenated aromatic nitrile. Compounds within the benzyl cyanide family are pivotal precursors and versatile intermediates in organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and dyes.^[1] The strategic placement of two bromine atoms on the phenyl ring at the meta-positions significantly influences the molecule's reactivity, electronic properties, and steric profile. The nitrile functional group is a particularly valuable pharmacophore in medicinal chemistry, often serving as a hydrogen bond acceptor or a bioisostere for carbonyl groups or other functionalities.^[2]

This technical guide provides a comprehensive examination of the molecular structure of **3,5-Dibromobenzyl cyanide**. It is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its physicochemical properties, spectroscopic signature, synthesis, and core reactivity, grounded in established scientific principles and methodologies.

Molecular Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of all subsequent research. **3,5-Dibromobenzyl cyanide** is defined by its specific molecular formula, weight, and

CAS (Chemical Abstracts Service) number, which ensures its unique identity in global databases.^{[3][4]}

Property	Value	Source(s)
CAS Number	188347-48-0	[3]
Molecular Formula	C ₈ H ₅ Br ₂ N	[5] (inferred)
Molecular Weight	274.94 g/mol	[5] (inferred)
IUPAC Name	2-(3,5-dibromophenyl)acetonitrile	N/A
Appearance	White to light yellow powder or crystal	[6] (analog)

The molecular structure features a central benzene ring substituted at the 1, 3, and 5 positions. A cyanomethyl group (-CH₂CN) is attached at position 1, while bromine atoms are located at positions 3 and 5. This substitution pattern imparts C_{2v} symmetry to the aromatic ring system, a key feature that simplifies its spectroscopic analysis, particularly in NMR.

Caption: 2D Structure of **3,5-Dibromobenzyl cyanide**.

Spectroscopic Elucidation: A Validating Framework

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For **3,5-Dibromobenzyl cyanide**, a combination of IR, NMR, and Mass Spectrometry offers a self-validating system to confirm its identity and purity.^{[7][8][9]}

Spectroscopy	Feature	Expected Observation	Structural Correlation
IR	C≡N stretch	Strong, sharp peak at ~2250 cm ⁻¹	Confirms the presence of the nitrile group.
	C=C stretch	Peaks in the 1550-1600 cm ⁻¹ region	Aromatic ring backbone.
	sp ² C-H stretch	Peaks just above 3000 cm ⁻¹	Aromatic C-H bonds.
	C-Br stretch	Peaks in the 500-650 cm ⁻¹ region	Carbon-bromine bonds.
¹ H NMR	Methylene Protons	Singlet at ~3.7-4.0 ppm, Integration: 2H	-CH ₂ - group adjacent to the nitrile and aromatic ring.
Aromatic Protons	Two signals: a triplet (or narrow multiplet) for H4 at ~7.6 ppm (1H) and a doublet for H2/H6 at ~7.5 ppm (2H)	Confirms the 1,3,5-substitution pattern on the ring.	
¹³ C NMR	Nitrile Carbon	Signal at ~117-120 ppm	-C≡N carbon.
Methylene Carbon	Signal at ~25-30 ppm	-CH ₂ - carbon.	
Aromatic Carbons	Four distinct signals: C1 (ipso-CH ₂), C3/C5 (ipso-Br), C2/C6, and C4.	Reflects the C _{2v} symmetry of the molecule.	
Mass Spec (EI)	Molecular Ion (M ⁺)	Isotopic cluster at m/z 273, 275, 277	Presence of two bromine atoms (⁷⁹ Br and ⁸¹ Br isotopes).

Isotope Ratio	Relative intensity of ~1:2:1	Characteristic pattern for a dibrominated compound.
Fragmentation	Loss of Br (M-79/81), formation of dibromobenzyl cation $[C_7H_4Br_2]^+$	Common fragmentation pathways for benzyl halides.

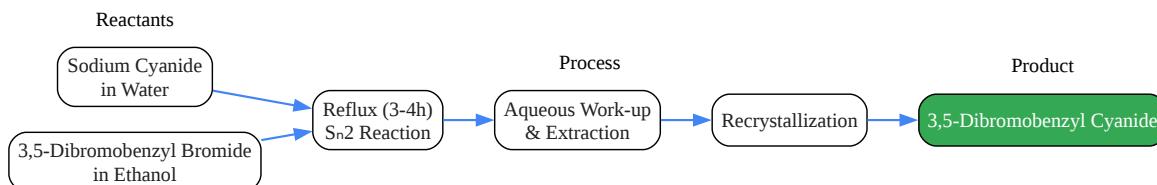
Synthesis Protocol: Cyanation of 3,5-Dibromobenzyl Bromide

The most direct and widely adopted synthesis of **3,5-Dibromobenzyl cyanide** is via a nucleophilic substitution (S_N2) reaction. This involves reacting the corresponding benzyl bromide with an alkali metal cyanide.^{[10][11]} The choice of solvent and cyanide salt is critical for optimizing yield and minimizing side reactions, such as the formation of the isocyanide byproduct.^[11]

Step-by-Step Experimental Protocol

- Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dibromobenzyl bromide (10.0 g, 30.4 mmol, 1.0 eq) in 100 mL of ethanol.^[12]
- Reagent Addition: In a separate beaker, prepare a solution of sodium cyanide (1.79 g, 36.5 mmol, 1.2 eq) in 15 mL of water. Add this aqueous solution to the flask containing the benzyl bromide. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
- Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 3-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting bromide is consumed.
- Work-up and Isolation: After cooling the mixture to room temperature, pour it into 200 mL of cold water. The product will often precipitate as a solid. Collect the solid by vacuum filtration. If the product is oily, extract the aqueous mixture with dichloromethane (3 x 50 mL).

- Purification: Wash the combined organic extracts with water and then brine, dry over anhydrous sodium sulfate (Na_2SO_4), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield pure **3,5-Dibromobenzyl cyanide**.^[10]



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Caption: Workflow for the synthesis of **3,5-Dibromobenzyl cyanide**.

Core Reactivity and Synthetic Utility

The reactivity of **3,5-Dibromobenzyl cyanide** is dominated by its nitrile group, which serves as a versatile handle for further chemical transformations.

- Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to form 3,5-dibromophenylacetic acid, a valuable precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.^{[1][13]}
- Reduction: The nitrile can be reduced to the corresponding primary amine, 2-(3,5-dibromophenyl)ethan-1-amine, using reducing agents like lithium aluminum hydride (LiAlH_4).^[13] This transformation opens pathways to various biologically active molecules.
- Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form 5-substituted tetrazoles.^[13] Tetrazoles are recognized as important bioisosteres for carboxylic acids in drug design.^[13]

The bromine atoms on the ring are relatively unreactive towards nucleophilic aromatic substitution but can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.

Safety, Handling, and Toxicology

3,5-Dibromobenzyl cyanide must be handled with significant caution. Like other organic cyanides, it is toxic if swallowed, inhaled, or absorbed through the skin.[\[14\]](#)[\[15\]](#) The toxicity of nitriles is often associated with the potential metabolic release of cyanide ions, which are potent inhibitors of cellular respiration by binding to cytochrome c oxidase in mitochondria.[\[16\]](#)[\[17\]](#)[\[18\]](#)

- **Handling:** Always handle this compound in a certified chemical fume hood.[\[19\]](#) Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[\[14\]](#)[\[19\]](#) Avoid creating dust.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[\[14\]](#) The container should be kept in a locked storage area accessible only to authorized personnel.[\[19\]](#)[\[20\]](#)
- **First Aid:** In case of skin contact, wash immediately with plenty of soap and water.[\[14\]](#) For eye contact, rinse cautiously with water for several minutes.[\[19\]](#) If inhaled, move the person to fresh air.[\[19\]](#) If swallowed, rinse mouth and seek immediate medical attention.[\[14\]](#) In all cases of exposure, immediate medical attention is critical.

Conclusion

3,5-Dibromobenzyl cyanide is a well-defined chemical intermediate whose molecular structure is readily confirmed through a suite of standard spectroscopic techniques. The symmetry imparted by the meta-dibromo substitution pattern provides a distinct and interpretable spectroscopic signature. Its synthesis from 3,5-dibromobenzyl bromide is straightforward, and the reactivity of its nitrile group makes it a valuable building block for accessing a wide range of more complex molecules, particularly within the pharmaceutical and materials science sectors. A thorough understanding of its structure, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting.

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